2-[(Carbamoylmethyl)amino]acetamide
Overview
Description
2-[(Carbamoylmethyl)amino]acetamide, also known as glycylcarbamide, is an organic chemical compound. It has a CAS Number of 21954-96-1 and a molecular weight of 131.13 . The IUPAC name for this compound is 2,2’-azanediyldiacetamide .
Synthesis Analysis
There are five synthetic routes to produce amides, which could potentially be applied to the synthesis of 2-[(Carbamoylmethyl)amino]acetamide . These include nitrile conversion and the acyl nucleophilic substitution reactions of acid halides, acid anhydrides, and carboxylic acids . Nitriles can be converted to amides, and this reaction can be acid or base catalyzed . Carboxylic acid can be converted to amides by using DCC as an activating agent .Molecular Structure Analysis
The InChI code for 2-[(Carbamoylmethyl)amino]acetamide is 1S/C4H9N3O2/c5-3(8)1-7-2-4(6)9/h7H,1-2H2,(H2,5,8)(H2,6,9) . This indicates the presence of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The melting point of 2-[(Carbamoylmethyl)amino]acetamide is between 141-143 degrees Celsius .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : “2-[(Carbamoylmethyl)amino]acetamide” is a compound that can be used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
- Results or Outcomes : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
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Scientific Field: Biochemistry
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Scientific Field: Organic Chemistry
- Application : “2-[(Carbamoylmethyl)amino]acetamide” can be used as a reagent in the synthesis of various organic compounds .
- Methods of Application : This compound is often used in reactions involving acetylation . For instance, it can be used in the presence of a catalyst like phosphomolybdic acid (PMA) for the acetylation of structurally diverse alcohols, phenols, and amines .
- Results or Outcomes : The acetylation reactions with acetic anhydride proceed in excellent yield in the presence of a catalytic amount of PMA at ambient temperature within a relatively short reaction time under solvent-free conditions .
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Scientific Field: Industrial Chemistry
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Scientific Field: Transamidation Reactions
- Application : “2-[(Carbamoylmethyl)amino]acetamide” can be used in transamidation reactions . Transamidation is an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .
- Methods of Application : This compound has been used in the direct annulation of 2-aminophenols and 2-aminothiophenols with unactivated amides .
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Scientific Field: Industrial Chemistry
properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-3(8)1-7-2-4(6)9/h7H,1-2H2,(H2,5,8)(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMBEFYZNDKFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407823 | |
Record name | 2-[(carbamoylmethyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carbamoylmethyl)amino]acetamide | |
CAS RN |
21954-96-1 | |
Record name | 2-[(carbamoylmethyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(carbamoylmethyl)amino]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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